3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex molecules .
Chemical Reactions Analysis
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Scientific Research Applications
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Material Science: These compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar compounds to 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
These compounds share the thiophene core structure but differ in their substituents, leading to variations in their biological activities and applications
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-3-29-20-13-11-19(12-14-20)25(2)31(27,28)21-15-17-30-22(21)23(26)24-16-7-10-18-8-5-4-6-9-18/h4-6,8-9,11-15,17H,3,7,10,16H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJHLZVYJOKDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.